molecular formula C5H3CuLiNS- B054359 Lithium 2-thienylcyanocuprate solution CAS No. 112426-02-5

Lithium 2-thienylcyanocuprate solution

Cat. No. B054359
M. Wt: 179.7 g/mol
InChI Key: JJLOJRQQDZIYQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of lithium 2-thienylcyanocuprate involves the reaction between copper(I) cyanide and corresponding organolithium compounds. This process yields 'lower order' lithium cyanocuprates with distinct molecular structures featuring four-membered Li2N2 rings, indicative of the unique synthetic route and structural foundation of lithium 2-thienylcyanocuprates (Eaborn et al., 2002).

Molecular Structure Analysis

X-ray analysis and theoretical calculations confirm the aromatic, delocalized cyclopentadienide-type structure of lithium compounds related to 2-thienylcyanocuprate. These structures demonstrate the delocalized aromatic nature and the eta5-coordination of the Li+ cation, revealing insights into the molecular structure and aromaticity of these compounds (Lee et al., 2005).

Chemical Reactions and Properties

Lithium 2-thienylcyanocuprate participates in direct formation and reactions with highly reactive zero-valent copper complexes, enabling the formation of allylic organocopper reagents. This highlights its reactivity and utility in facilitating cross-couplings with electrophiles, demonstrating its significant chemical reactions and properties (Klein & Rieke, 1992).

Physical Properties Analysis

While specific studies directly addressing the physical properties of lithium 2-thienylcyanocuprate were not identified, related organolithium and organocuprate compounds exhibit properties such as solution behavior varying by solvent polarity, structural changes based on temperature, and crystallization forms. These aspects provide indirect insights into the physical properties likely relevant to lithium 2-thienylcyanocuprate.

Chemical Properties Analysis

The chemical properties of lithium 2-thienylcyanocuprate can be inferred from its reactions, such as those involving allylic organocopper reagents and the net retention of configuration in reactions with 4-tosyloxy-L-prolines. These reactions underscore its chemical versatility and the stereochemical outcomes it can promote in organic synthesis (Thottathil & Moniot, 1986).

Scientific Research Applications

  • Organocopper Reagents Formation and Reaction :

    • Highly reactive copper solutions are prepared directly from lithium 2-thienylcyanocuprate, facilitating easier product isolation compared to phosphine-based organocopper reagents (Rieke et al., 1989).
    • Lithium naphthalenide reduction of lithium 2-thienylcyanocuprate produces highly reactive zero-valent copper complexes, enabling direct formation of allylic organocopper reagents and subsequent cross-couplings with electrophiles (Klein & Rieke, 1992).
  • Chemical Behavior and Structural Analysis :

    • A reaction involving lithium (2-thienyl)cyanocuprate with tetraselenidotungstate(2-) results in the insertion of a Se atom into the 2-thienyl-copper bond, forming a 2-selenothiophene ligand, indicating the compound's potential for structural modification and complex formation (Christuk & Ibers, 1993).
  • Applications in Battery Systems :

    • Lithium salts, including those derived from lithium 2-thienylcyanocuprate, have been studied for their solubility, ionic conductivity, and viscosity in room temperature ionic liquids, with implications for lithium battery systems (Rosol et al., 2009).
  • Selective Lithium Sensing :

    • Novel lithium fluoroionophores have been developed for selective lithium ion sensing, which could be relevant for monitoring lithium levels in medical and scientific applications (Citterio et al., 2007).
  • Reactions with Organic Compounds :

    • The compound has been utilized in regiospecific additions of 4-substituted 3,5-dimethylisoxazoles to α,β unsaturated carbonyls, demonstrating its versatility in organic synthesis (Stenzel & Natale, 1997).

Safety And Hazards

Lithium 2-thienylcyanocuprate solution is classified as a flammable liquid (Category 2), and it can cause acute toxicity if ingested (Category 4). It can also cause eye irritation (Category 2A) and may be carcinogenic (Category 2). It can cause specific target organ toxicity after a single exposure, affecting the respiratory system (Category 3) .

properties

IUPAC Name

lithium;azanidylidenemethylidenecopper;2H-thiophen-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-3H;;;/q2*-1;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLOJRQQDZIYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CS[C-]=C1.C(=[N-])=[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3CuLiNS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 2-thienylcyanocuprate 0.25M

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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